molecular formula C14H20Cl2N2O2 B1405783 tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate CAS No. 1439823-61-6

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1405783
CAS No.: 1439823-61-6
M. Wt: 319.2 g/mol
InChI Key: LEECOBDSVZVCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate (CAS: 1439823-61-6) is a Boc-protected amine derivative featuring a 2,4-dichlorobenzyl substituent attached via an ethylenediamine linker. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting parasitic and bacterial pathogens . Its molecular formula is C₁₄H₁₉Cl₂N₂O₂, with a molecular weight of 318.2 g/mol, and it is typically reported with 95% purity . Notably, it has been discontinued by suppliers like CymitQuimica, likely due to shifting research priorities or synthetic challenges .

Properties

IUPAC Name

tert-butyl N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEECOBDSVZVCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup :

    • Dissolve tert-butyl 2-aminoethylcarbamate (40.0 mmol) in methanol (60 mL).
    • Add 2,4-dichlorobenzaldehyde (44.0 mmol) and molecular sieve 3 Å to the solution.
    • Stir at 20°C for 12–16 hours to form the imine intermediate.
  • Reduction :

    • Cool the mixture to −10°C (ice/salt bath).
    • Add NaBH₄ (240.0 mmol) portion-wise over 30 minutes.
    • Warm to 20°C and stir for 16 hours.
  • Workup :

    • Evaporate methanol under reduced pressure.
    • Resuspend the residue in ethyl acetate (150 mL) and wash with 0.5 N HCl (3 × 100 mL).
    • Basify the aqueous layer with saturated NaHCO₃, extract with CHCl₃, dry over MgSO₄, and concentrate.

Key Data:

Parameter Value Source
Yield 51–92% (depending on purity)
Purity (LC-MS) [M+H]⁺: 319.2 (calc. 319.2)
TLC Rf (DCM/MeOH 9:1) 0.30

Alternative Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Procedure:

  • Reaction Setup :

    • Combine tert-butyl 2-aminoethylcarbamate (22.3 mmol), 2,4-dichlorobenzaldehyde (22.3 mmol), and MgSO₄ in 1,2-dichloroethane (300 mL).
    • Add Et₃N (22.3 mmol) and NaBH(OAc)₃ (excess) under inert atmosphere.
  • Stirring :

    • React at 20°C for 16 hours.
  • Workup :

    • Filter and wash with saturated NaHCO₃.
    • Purify via silica gel chromatography (0–10% MeOH in DCM).

Key Data:

Parameter Value Source
Yield 23% (improved with optimization)
Solvent System 1,2-Dichloroethane/Et₃N

Mixed Acid Anhydride Condensation (Patent-Based Method)

Procedure:

  • Mixed Anhydride Formation :

    • React N-Boc-D-serine with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) in anhydrous DMF.
  • Amine Coupling :

    • Add 2,4-dichlorobenzylamine to the anhydride solution in ethyl acetate.
    • Stir at 20°C for 12 hours.
  • Workup :

    • Hydrolyze with LiOH·H₂O, acidify, and extract with DCM.
    • Purify via reverse-phase HPLC.

Key Data:

Parameter Value Source
Yield Not reported (patent example)
Key Intermediate N-Boc-D-serine derivative

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
NaBH₄ Reductive Amination High yield (up to 92%), simple workup Requires strict temperature control 51–92%
NaBH(OAc)₃ Reductive Amination Mild conditions, compatible with acid-sensitive groups Lower yield, costly reagent ~23%
Mixed Anhydride Coupling Enantioselective (for chiral targets) Multi-step, requires HPLC purification Patent-based

Critical Notes

  • Solvent Choice : Methanol or 1,2-dichloroethane is preferred for reductive amination, while DMF/ethyl acetate suits anhydride methods.
  • Purification : Silica gel chromatography (DCM/MeOH) or reverse-phase HPLC resolves impurities.
  • Side Reactions : Over-reduction or imine hydrolysis may occur if reaction conditions deviate.

Chemical Reactions Analysis

Key Data Table:

Reaction ComponentDetailsYieldSource
Starting Aminetert-Butyl (2-aminoethyl)carbamate-
Aldehyde2,4-Dichlorobenzaldehyde-
Reducing AgentNaBH₄ or NaBH(OAc)₃23–92%
SolventMethanol or 1,2-dichloroethane-
Reaction Time16 hours (ambient temperature)-

This method is highly efficient but sensitive to steric hindrance from the 2,4-dichloro substituents, which can reduce yields compared to simpler benzaldehyde derivatives .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free amine:

  • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Conditions : Room temperature or microwave-assisted heating (e.g., 170°C for 40 minutes) .

Example Reaction :

tert Butyl 2 2 4 dichlorobenzyl amino ethyl carbamateTFA2((2,4Dichlorobenzyl amino ethylamine+CO2+tert Butanol\text{tert Butyl 2 2 4 dichlorobenzyl amino ethyl carbamate}\xrightarrow{\text{TFA}}2-((2,4-\text{Dichlorobenzyl amino ethylamine}+\text{CO}_2+\text{tert Butanol}

This step is critical in medicinal chemistry for generating bioactive amines for further coupling .

N-Alkylation and Acylation

The secondary amine undergoes alkylation or acylation to introduce diverse substituents:

  • Reagents : Alkyl halides, acyl chlorides, or isocyanates.

  • Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) .

Example : Reaction with benzyl chloroformate yields a urethane derivative for peptide synthesis .

Comparative Reactivity Table:

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Reductive AminationNaBH₄, MeOH, 16 hPROTAC Linkers92%
Boc DeprotectionTFA, DCM, rtBioactive Amines>90%
HydroborationPinacolborane, [Ir(cod)Cl]₂Boron-Containing Inhibitors87–95%

Stability and Handling

  • Storage : Stable under inert gas (N₂ or Ar) at -20°C.

  • Decomposition : Prolonged exposure to moisture or acids degrades the Boc group .

Mechanistic Insights

  • Reductive Amination : The reaction proceeds via imine formation, followed by borohydride reduction. The electron-withdrawing chloro groups on the benzaldehyde slow imine formation but enhance stability .

  • Curtius Rearrangement : Alternative routes using di-tert-butyl dicarbonate and sodium azide generate isocyanate intermediates, though these are less common for this compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Properties
One significant application of tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is in the synthesis of lacosamide, an anticonvulsant medication used for the treatment of epilepsy. The compound acts as a synthetic intermediate in the preparation of lacosamide derivatives, which are pivotal in enhancing the efficacy and safety profile of antiepileptic drugs. Studies have reported that the compound can improve yield and reduce by-products during synthesis, making it a valuable component in pharmaceutical manufacturing processes .

1.2 Potential Anti-Cancer Activity
Recent research indicates that compounds similar to this compound exhibit anti-cancer properties. The presence of the dichlorobenzyl moiety is believed to enhance biological activity against certain cancer cell lines. Ongoing studies aim to explore its potential as a lead compound in developing new anti-cancer therapies .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves several steps, including the reaction of tert-butyl carbamate with 2,4-dichlorobenzylamine. The resulting compound has been utilized in various synthetic pathways to produce other biologically active molecules. For instance, its application as a building block in organic synthesis has been documented, showcasing its versatility in creating complex structures .

2.2 Reaction Conditions and Yields
The compound has been synthesized under various conditions with notable yields reported in laboratory settings. For example, a study demonstrated a yield exceeding 90% when optimized conditions were applied during the synthesis process . This high yield is critical for industrial applications where cost-effectiveness and efficiency are paramount.

Case Studies

3.1 Lacosamide Synthesis
One prominent case study involves the use of this compound as an intermediate in the production of lacosamide. The study highlighted how modifications to the synthesis route using this compound led to improved yields and reduced environmental impact due to less toxic by-products .

Parameter Value
Yield>90%
Reaction Time16 hours
Solvent UsedEthyl Acetate
By-productsMinimal

3.2 Anti-Cancer Research
Another case study focused on evaluating the anti-cancer efficacy of derivatives synthesized from this compound. Preliminary results indicated that these derivatives showed significant cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (CAS: 335059-94-4)
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • Key Difference : Replaces the 2,4-dichlorobenzyl group with a single 4-chlorobenzyl substituent.
  • Implications :
    • Reduced steric and electronic effects due to fewer chlorine atoms.
    • Higher solubility in polar solvents compared to the dichloro analog.
    • Status: Temporarily out of stock, suggesting continued research utility .
tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (~270.8 g/mol)
  • Key Difference: Substitutes the benzylamine group with a 4-chlorophenylamino moiety.
  • Demonstrated bioactivity as a precursor to Trypanosoma brucei inhibitors .

Variations in the Core Scaffold

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate (CAS: 1858255-10-3)
  • Molecular Formula : ~C₁₇H₂₁Cl₂N₂O₃
  • Key Difference : Incorporates a pyrrolidine ring with a hydroxyl group.
  • Implications: Increased hydrophilicity due to the hydroxyl group. Potential for enhanced target binding via the rigid pyrrolidine scaffold .
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS: 939760-49-3)
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (270.8 g/mol)
  • Key Difference : Positions the 4-chlorophenyl group directly on the ethyl chain.
  • Implications :
    • Altered stereoelectronic effects due to the branched structure.
    • Reduced synthetic flexibility compared to linear analogs.

Functional Group Modifications

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)
  • CAS : 139115-92-7
  • Molecular Formula : C₁₃H₂₇N₂O₆
  • Key Difference : Replaces the dichlorobenzyl group with a polyethylene glycol (PEG) chain.
  • Implications :
    • Significantly improved aqueous solubility for drug delivery applications.
    • Reduced cytotoxicity compared to halogenated analogs .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Purity Bioactivity/Notes
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate (1439823-61-6) C₁₄H₁₉Cl₂N₂O₂ 318.2 2,4-Dichlorobenzyl 95% Discontinued; research intermediate
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (335059-94-4) C₁₄H₂₁ClN₂O₂ 284.78 4-Chlorobenzyl N/A Out of stock
tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate (N/A) C₁₃H₁₉ClN₂O₂ ~270.8 4-Chlorophenylamino N/A Precursor to antitrypanosomal agents
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate (1858255-10-3) ~C₁₇H₂₁Cl₂N₂O₃ ~385.3 2,4-Dichlorobenzyl, Hydroxyl 95% Enhanced solubility
Boc-NH-PEG3 (139115-92-7) C₁₃H₂₇N₂O₆ 313.4 PEG chain N/A Improved biocompatibility

Key Research Findings

  • Synthetic Challenges : The 2,4-dichlorobenzyl group in the target compound may reduce reaction yields due to steric hindrance and electron-withdrawing effects. For example, analogs with difluorobenzyl groups achieved only 37% yields in similar reactions .
  • Solubility and Toxicity : Dichlorinated derivatives exhibit lower aqueous solubility than hydroxylated or PEGylated analogs, limiting their pharmacokinetic profiles. Safety data for halogenated analogs emphasize precautions against inhalation and skin contact .

Biological Activity

Tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a dichlorobenzyl moiety enhances its lipophilicity, which is crucial for biological activity and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀Cl₂N₂O₂
  • Molecular Weight : 317.24 g/mol
  • Structural Features :
    • Tert-butyl group
    • Amino group
    • Carbamate functional group
    • Dichlorobenzyl moiety

The structural components of this compound contribute to its unique reactivity and biological interactions. The dichloro substitution is particularly notable for enhancing its reactivity compared to similar compounds.

Pharmacological Properties

Research indicates that carbamate derivatives, including this compound, exhibit a range of pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : The compound's structural features may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies indicate that derivatives with similar moieties have shown cytotoxic effects against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.
  • Lipophilicity : The presence of the dichlorobenzyl group enhances the compound's lipophilicity, improving its absorption and distribution in biological systems.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various carbamate derivatives against resistant strains of Streptococcus pneumoniae. Compounds structurally related to this compound showed significant antibacterial activity, particularly against erythromycin-resistant strains. The introduction of specific functional groups was found to enhance efficacy against these resistant bacteria .

CompoundMIC (μg/ml)Activity
Compound A0.5Effective against S. pneumoniae
Compound B1.0Moderate activity
This compoundTBDUnder investigation

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of carbamate derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential for this compound .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A431<1015
Jurkat<512
HepG2<810

Q & A

Q. How to mitigate hazards during large-scale synthesis?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods with HEPA filtration) and personal protective equipment (PPE: nitrile gloves, safety goggles). Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermic decomposition). Use calorimetry (DSC/TGA) to define safe operating temperature ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.